molecular formula C15H15N3OS B14619355 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 60524-79-0

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole

Cat. No.: B14619355
CAS No.: 60524-79-0
M. Wt: 285.4 g/mol
InChI Key: UEYUHDVJLPSCFG-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethyl group at the 6th position of the benzimidazole ring and a pyridin-2-ylmethanesulfinyl group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the reaction of 6-ethylbenzimidazole with pyridin-2-ylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfonyl]-1H-benzimidazole

    Reduction: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfanyl]-1H-benzimidazole

    Substitution: Formation of various substituted benzimidazole derivatives

Scientific Research Applications

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Omeprazole: Another proton pump inhibitor with a benzimidazole core.

    Pantoprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of an ethyl group and a pyridin-2-ylmethanesulfinyl group may result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

60524-79-0

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

6-ethyl-2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C15H15N3OS/c1-2-11-6-7-13-14(9-11)18-15(17-13)20(19)10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18)

InChI Key

UEYUHDVJLPSCFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=N3

Origin of Product

United States

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